2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine
Brand Name: Vulcanchem
CAS No.: 40423-82-3
VCID: VC6436843
InChI: InChI=1S/C9H11ClFN3/c10-9-12-6-7(11)8(13-9)14-4-2-1-3-5-14/h6H,1-5H2
SMILES: C1CCN(CC1)C2=NC(=NC=C2F)Cl
Molecular Formula: C9H11ClFN3
Molecular Weight: 215.66

2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine

CAS No.: 40423-82-3

Cat. No.: VC6436843

Molecular Formula: C9H11ClFN3

Molecular Weight: 215.66

* For research use only. Not for human or veterinary use.

2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine - 40423-82-3

Specification

CAS No. 40423-82-3
Molecular Formula C9H11ClFN3
Molecular Weight 215.66
IUPAC Name 2-chloro-5-fluoro-4-piperidin-1-ylpyrimidine
Standard InChI InChI=1S/C9H11ClFN3/c10-9-12-6-7(11)8(13-9)14-4-2-1-3-5-14/h6H,1-5H2
Standard InChI Key IQCLACOTWKDRDD-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC(=NC=C2F)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 2-chloro-5-fluoro-4-piperidin-1-ylpyrimidine, reflects its substitution pattern: a chlorine atom at position 2, fluorine at position 5, and a piperidine group at position 4 of the pyrimidine ring. Key identifiers include:

PropertyValueSource
CAS Number40423-82-3
Molecular FormulaC9H11ClFN3\text{C}_9\text{H}_{11}\text{Cl}\text{F}\text{N}_3
Molecular Weight215.66 g/mol
InChI KeyNot publicly disclosed

The piperidine moiety introduces a basic nitrogen center, enhancing solubility in polar solvents, while the electron-withdrawing halogens (Cl, F) activate the pyrimidine ring for SNAr reactions .

Synthesis and Reaction Chemistry

Nucleophilic Aromatic Substitution (SNAr)

The piperidine group is introduced via SNAr, leveraging the pyrimidine ring’s electron deficiency. In a representative procedure :

  • Substrate: 2,4,5-Trichloropyrimidine reacts with piperidine in aqueous hydroxypropyl methylcellulose (HPMC).

  • Conditions: Sodium tert-butoxide (1 equiv) at 25°C for 10 minutes.

  • Outcome: 85% yield of 2-chloro-5-fluoro-4-piperidin-1-ylpyrimidine, with <5% hydrolysis byproduct .

Mechanism:

Ar-Cl+piperidineBaseAr-NR2+HCl\text{Ar-Cl} + \text{piperidine} \xrightarrow{\text{Base}} \text{Ar-NR}_2 + \text{HCl}

The base deprotonates piperidine, generating a nucleophilic amine that attacks the pyrimidine’s C-4 position .

Scalability and Green Chemistry

Recent advances replace organic solvents with HPMC/water mixtures, improving sustainability :

ParameterTraditional MethodHPMC/Water Method
SolventDMF, THFWater
Temperature80–100°C25–50°C
Reaction Time2–6 hours10–30 minutes
Yield70–75%80–90%

This method reduces waste and energy consumption, aligning with green chemistry principles .

Comparative Analysis with Structural Analogs

BMS-903452: A GPR119 Agonist

The antidiabetic drug BMS-903452 shares key features with 2-chloro-5-fluoro-4-piperidin-1-ylpyrimidine :

  • Core Structure: Both contain a piperidine-linked pyrimidine.

  • Modifications: BMS-903452 adds a methylsulfonylphenyl group, enhancing GPR119 binding affinity (Ki=0.8K_i = 0.8 nM) .

Pharmacodynamic Comparison:

Parameter2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidineBMS-903452
TargetUndefinedGPR119
Glucose AUC ReductionNot tested40% at 1 mg/kg
Half-LifeUnknown4.2 hours (rat)

This underscores the potential for structural optimization to achieve target specificity .

Future Research Directions

Mechanistic Studies

  • Target Deconvolution: Use CRISPR screening to identify interacting proteins.

  • Metabolic Stability: Assess CYP450 isoform interactions using human liver microsomes.

Preclinical Development

  • Toxicity: Evaluate LD50_{50} in rodents and genotoxicity via Ames test.

  • Formulation: Explore nanocrystalline or liposomal delivery systems to enhance bioavailability.

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